Ethyl 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a thioxo group at the 2-position and an ethyl ester group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate can be synthesized through multicomponent reactions involving ethyl 3-aminocrotonate, phenylisothiocyanate, and acetic anhydride . The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired product. The reaction mechanism involves the nucleophilic addition of ethyl 3-aminocrotonate to phenylisothiocyanate, followed by cyclization and subsequent esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The thioxo group is believed to play a crucial role in its biological activity by interacting with enzymes and proteins, leading to the modulation of various biochemical pathways. The compound’s ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions further contributes to its mechanism of action .
Comparison with Similar Compounds
Ethyl 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate
- 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C9H12N2O2S |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
ethyl 4,6-dimethyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O2S/c1-4-13-8(12)7-5(2)10-9(14)11-6(7)3/h4H2,1-3H3,(H,10,11,14) |
InChI Key |
HPOCJMLBMVSQNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)N=C1C)C |
Origin of Product |
United States |
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